molecular formula C12H13N3O2S B12698173 5-(1,3-Benzodioxol-5-yl)-N-propyl-1,3,4-thiadiazol-2-amine CAS No. 83796-30-9

5-(1,3-Benzodioxol-5-yl)-N-propyl-1,3,4-thiadiazol-2-amine

Cat. No.: B12698173
CAS No.: 83796-30-9
M. Wt: 263.32 g/mol
InChI Key: ICPWROZEZRDHMS-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)-N-propyl-1,3,4-thiadiazol-2-amine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a thiadiazole ring, and a propylamine group, which collectively contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-yl)-N-propyl-1,3,4-thiadiazol-2-amine typically involves the formation of the thiadiazole ring followed by the introduction of the benzodioxole and propylamine groups. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The benzodioxole moiety can be introduced through a palladium-catalyzed cross-coupling reaction, while the propylamine group can be added via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-yl)-N-propyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-N-propyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate cellular signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Benzodioxol-5-yl)-N-propyl-1,3,4-thiadiazol-2-amine is unique due to its combination of the benzodioxole, thiadiazole, and propylamine groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

83796-30-9

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-propyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C12H13N3O2S/c1-2-5-13-12-15-14-11(18-12)8-3-4-9-10(6-8)17-7-16-9/h3-4,6H,2,5,7H2,1H3,(H,13,15)

InChI Key

ICPWROZEZRDHMS-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NN=C(S1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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